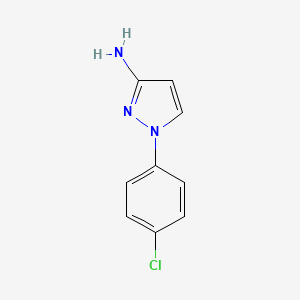

1-(4-chlorophenyl)-1H-pyrazol-3-amine

Description

Significance of Pyrazole (B372694) Heterocycles in Medicinal Chemistry

The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry. orientjchem.orgglobalresearchonline.netresearchgate.net Recognized as a "privileged structure," the pyrazole moiety is a key component in a multitude of compounds with a wide array of pharmacological effects, making it a focal point for drug discovery and development. nih.gov The versatility of the pyrazole scaffold has led to its incorporation into drugs with anti-inflammatory, anticancer, analgesic, antimicrobial, antiviral, and antidepressant properties. orientjchem.orgglobalresearchonline.netnih.govnih.gov

The significance of pyrazoles is underscored by their presence in several clinically approved drugs. Notable examples include Celecoxib, a selective COX-2 inhibitor for inflammation; Crizotinib, a kinase inhibitor for cancer therapy; and Rimonabant, an anti-obesity agent. nih.govnih.gov The broad applicability of pyrazole derivatives also extends to agrochemicals and various industrial uses. orientjchem.orgglobalresearchonline.netnih.gov The enduring interest in this heterocycle stems from its synthetic accessibility and the relative ease with which its structure can be modified, allowing chemists to fine-tune its biological activity. nih.govresearchgate.net The ability to substitute at various positions on the ring enables the creation of diverse chemical libraries for screening against numerous biological targets. nih.gov

Overview of Amino-Pyrazole Derivatives in Pharmaceutical Science

Within the broad family of pyrazole-based compounds, aminopyrazoles (APs) have emerged as a particularly fruitful subclass for pharmaceutical research. mdpi.com These derivatives are characterized by the presence of an amino group on the pyrazole ring, typically at the 3, 4, or 5-position. nih.govresearchgate.netmdpi.com The introduction of the amino group provides a key interaction point, making aminopyrazoles advantageous frameworks for designing ligands that can bind effectively to the active sites of enzymes and receptors. nih.govnih.govmdpi.com

The functionalization of the pyrazole nucleus with an amino group has led to multifunctional, pharmacologically active compounds. nih.gov Research has predominantly focused on their potential as anti-inflammatory and anticancer agents. nih.govnih.govresearchgate.net Specifically, 3-aminopyrazoles (3APs) are widely investigated for anticancer, anti-inflammatory, and anti-infective properties. nih.gov 5-aminopyrazoles (5APs) are noted for their versatility and have been developed as inhibitors of various kinases, including p38 MAP kinase and Bruton's tyrosine kinase (BTK), in addition to their use as anticancer, antibacterial, and antimalarial agents. mdpi.com The therapeutic potential of this class of compounds was recently highlighted by the regulatory approval of Pirtobrutinib, a BTK inhibitor built on an aminopyrazole scaffold, further validating this framework in modern drug discovery. nih.govresearchgate.netmdpi.com

Current Research Landscape Pertaining to 1-(4-chlorophenyl)-1H-pyrazol-3-amine and Analogues

The specific compound, this compound, belongs to a class of substituted pyrazoles that are actively being investigated for various therapeutic applications. While direct research on this exact molecule is part of an evolving landscape, extensive studies on its close structural analogues provide a strong indication of its potential biological activities. The 1-(4-chlorophenyl)pyrazole core is a common structural motif in many biologically active compounds.

Research into analogues has revealed a wide spectrum of activities:

Anticancer and Anti-inflammatory Activity: A series of novel 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide derivatives were synthesized and evaluated for their antitumor activity. researchgate.net Several of these compounds exhibited a broad spectrum of activity against various human cancer cell lines. researchgate.net Another analogue, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline, demonstrated significant anti-inflammatory properties. nih.gov Fused heterocyclic systems, such as 1-(benzothiazolyl)-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine derivatives, have also shown promising cytotoxicity against cancer cells. researchgate.net

Kinase Inhibition: The search for novel kinase inhibitors for cancer therapy has led to the development of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, derived from the precursor 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. nih.gov One such derivative, compound 4j, was identified as an inhibitor of the kinase AKT2/PKBβ and showed potent anti-glioma activity. nih.gov

Antimicrobial Activity: Analogues such as 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine have been investigated for their potential to inhibit bacterial and fungal growth. biosynth.comcymitquimica.com

The table below summarizes the reported biological activities for several analogues of this compound.

| Compound/Derivative Class | Biological Activity Investigated | Key Findings |

| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogues | Antitumor | Seven compounds showed broad-spectrum antitumor activity against most tested subpanel tumor cell lines. researchgate.net |

| N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline | Anti-inflammatory | Exhibited optimal anti-inflammatory activity comparable to reference drugs. nih.gov |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Anticancer (Glioma), Kinase Inhibition | Compound 4j showed potent anti-glioma activity and was identified as an inhibitor of AKT2/PKBβ kinase. nih.gov |

| 1-(benzothiazolyl)-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine derivatives | Anticancer | Displayed significant cytotoxicity against human cancer cell lines, with one derivative showing activity comparable to doxorubicin. researchgate.net |

| 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | Antimicrobial | Investigated for potential antibacterial and antifungal properties. biosynth.comcymitquimica.com |

Rationale and Research Objectives for the Investigation of this compound

The rationale for investigating this compound is built upon several key observations from medicinal chemistry. The pyrazole heterocycle is a well-established pharmacophore present in numerous approved drugs. nih.govnih.govnih.gov The aminopyrazole scaffold, in particular, has proven to be an effective structural framework for developing potent therapeutic agents, especially kinase inhibitors and anti-inflammatory compounds. nih.govnih.govmdpi.com Furthermore, the 1-(4-chlorophenyl) substituent is a common feature in many bioactive molecules, often contributing to enhanced binding affinity and metabolic stability. The convergence of these three structural elements—the pyrazole core, the 3-amino group, and the 1-(4-chlorophenyl) substituent—makes this compound a highly promising scaffold for the discovery of novel therapeutic agents. The diverse and potent biological activities reported for its close analogues provide a strong impetus for its dedicated study. researchgate.netnih.govnih.gov

The primary research objectives for the investigation of this compound are:

Synthesis and Characterization: To develop efficient synthetic routes for this compound and to fully characterize its chemical structure and properties.

Derivative Library Generation: To utilize the parent compound as a versatile scaffold for the synthesis of a diverse library of new analogues, primarily through chemical modification of the 3-amino group and other positions on the pyrazole ring.

Biological Screening: To conduct comprehensive biological screening of the parent compound and its synthesized derivatives across a range of therapeutic areas, with a primary focus on anticancer, anti-inflammatory, and antimicrobial activities, based on the established profile of its analogues. researchgate.netnih.govnih.gov

Structure-Activity Relationship (SAR) Studies: To systematically evaluate the relationship between the chemical structures of the synthesized compounds and their biological activities. This involves identifying the key molecular features that govern potency and selectivity, with the goal of designing optimized lead compounds.

Mechanism of Action Elucidation: To investigate the underlying molecular mechanisms of action for the most potent compounds identified during screening. This includes identifying specific molecular targets, such as protein kinases (e.g., Aurora-A, AKT2) or other enzymes and receptors, to understand how these molecules exert their therapeutic effects. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-6H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCVEWFQFUKSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545336 | |

| Record name | 1-(4-Chlorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66000-39-3 | |

| Record name | 1-(4-Chlorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Elucidation of 1 4 Chlorophenyl 1h Pyrazol 3 Amine

Spectroscopic Methods for Structural Assignment

Spectroscopic techniques are indispensable for the initial assignment and confirmation of a compound's structure. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular framework of 1-(4-chlorophenyl)-1H-pyrazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Derivatives

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrazole (B372694) ring and the 4-chlorophenyl group. The protons of the pyrazole ring, typically appearing in the aromatic region, would exhibit characteristic coupling patterns. The two protons on the pyrazole ring would likely appear as doublets. The four protons of the 4-chlorophenyl group would present as a pair of doublets, a classic AA'BB' system, due to the symmetry of the para-substituted ring. The amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. For this compound, nine distinct carbon signals would be anticipated. The chemical shifts of the pyrazole ring carbons would be indicative of their electronic environment, influenced by the nitrogen atoms and the amino group. The carbons of the 4-chlorophenyl ring would also show characteristic shifts, with the carbon atom bonded to the chlorine atom exhibiting a distinct signal.

A study on the related compound, 3-amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile, provides insight into the expected chemical shifts. In this molecule, the amine protons appear as a broad singlet at 6.40 ppm, and the aromatic protons of the 4-chlorophenyl ring are observed as two doublets at 7.53 and 7.80 ppm. mdpi.com

Infrared (IR) and Mass Spectrometry (MS) in Structural Confirmation

IR spectroscopy is utilized to identify the functional groups present in a molecule, while mass spectrometry determines the molecular weight and provides information about the fragmentation pattern.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to display characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two distinct peaks in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations would be observed in the 1250-1350 cm⁻¹ range. Aromatic C-H stretching would be seen above 3000 cm⁻¹, and the C=C stretching of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration of the chlorophenyl group would be found in the fingerprint region, typically around 700-800 cm⁻¹. For instance, in 3-amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile, the NH₂ stretching vibrations are observed at 3348 and 3302 cm⁻¹. mdpi.com

Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. For this compound (C₉H₈ClN₃), the expected monoisotopic mass is approximately 193.04 g/mol . uni.lu The mass spectrum would show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity of about one-third of the [M]⁺ peak, which is indicative of the presence of a chlorine atom. Fragmentation patterns would likely involve the loss of small molecules such as HCN or N₂, and cleavage of the bond between the two aromatic rings.

X-ray Crystallography for Absolute Stereochemistry and Conformation

While spectroscopic methods provide valuable information about connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis of this compound

A single crystal X-ray diffraction study would provide the definitive solid-state structure of this compound. Although a crystal structure for this specific compound is not publicly available, analysis of related structures provides a strong indication of its likely conformation. For example, the crystal structure of the related compound 1-(4-chlorophenyl)-1H-pyrazol-3-ol reveals that the pyrazole and chlorophenyl rings are not coplanar.

A hypothetical single crystal X-ray analysis of this compound would precisely measure the dihedral angle between the pyrazole and the 4-chlorophenyl rings. It would also provide accurate bond lengths and angles for the entire molecule, confirming the pyrazole tautomer and the geometry around the nitrogen atoms.

Analysis of Supramolecular Interactions in Crystal Packing

The way molecules pack in a crystal is determined by a variety of non-covalent interactions, which collectively form the supramolecular architecture. For this compound, hydrogen bonding is expected to be a dominant feature in its crystal packing.

The primary amine group (-NH₂) can act as a hydrogen bond donor, while the pyrazole nitrogen atoms can act as hydrogen bond acceptors. This would likely lead to the formation of intermolecular hydrogen bonds, potentially creating dimers, chains, or more complex three-dimensional networks. For instance, in the crystal structure of 4-chloro-1H-pyrazole, molecules form hydrogen-bonded trimeric assemblies. nih.gov The presence of the 4-chlorophenyl group could also lead to π-π stacking interactions between the aromatic rings of adjacent molecules, further stabilizing the crystal lattice. A detailed analysis of these supramolecular interactions is crucial for understanding the material's properties, such as its melting point and solubility.

Pharmacological Spectrum and Biological Activities of 1 4 Chlorophenyl 1h Pyrazol 3 Amine

Anticancer and Cytotoxic Potential

Derivatives of the 1-(4-chlorophenyl)-1H-pyrazole structure have demonstrated notable efficacy as anticancer and cytotoxic agents. Their activity has been observed across a variety of human cancer cell lines, and research has begun to uncover the mechanisms driving their antitumor effects.

In Vitro Efficacy Against Various Cancer Cell Lines

The cytotoxic effects of 1-(4-chlorophenyl)-1H-pyrazol-3-amine derivatives have been evaluated against a panel of human cancer cell lines. Studies have shown that these compounds exhibit significant growth-inhibitory and cytotoxic activities.

For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives, which include the 1-(4-chlorophenyl) moiety, displayed considerable cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cell lines. nih.gov Specifically, compounds featuring chlorophenyl, thiazole, and sulfonamide groups demonstrated enhanced cytotoxic effects. rsc.org The IC50 values, representing the concentration required to inhibit 50% of cell growth, for some of these derivatives against MCF-7 cells ranged from 3.9 to 35.5 μM. nih.govrsc.org

Further research into pyrano[2,3-c]pyrazoles substituted with a 1-(4-chlorophenyl) group identified a compound, designated as 4j, with promising inhibitory properties against glioma cell lines. nih.gov Similarly, other pyrazole (B372694) derivatives have shown potent cytotoxicity against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231), with some compounds inducing cell death at low micromolar concentrations. nih.govmdpi.com The cytotoxic potential of these compounds is often compared to standard anticancer drugs, with some derivatives exhibiting comparable or even superior activity. srrjournals.com

Table 1: In Vitro Cytotoxicity of 1-(4-chlorophenyl)-1H-pyrazole Derivatives

| Derivative Class | Cell Line | Activity | Reference |

|---|---|---|---|

| 1,3,5-Trisubstituted-1H-pyrazoles | MCF-7 (Breast) | Significant cytotoxicity (IC50: 3.9–35.5 μM) | nih.govrsc.org |

| 1,3,5-Trisubstituted-1H-pyrazoles | A549 (Lung) | Significant cytotoxicity | nih.govrsc.org |

| 1,3,5-Trisubstituted-1H-pyrazoles | PC-3 (Prostate) | Significant cytotoxicity | nih.gov |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Glioma cells | Promising growth inhibitory properties | nih.gov |

| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoles | MDA-MB-468 (Breast) | Dose and time-dependent cell toxicity | nih.gov |

| Thiazolyl-pyrazoline derivatives | MCF-7 (Breast) | Significant antiproliferative activity (IC50 of 0.07uM) | srrjournals.com |

Exploration of Antitumor Mechanisms

Research into the antitumor mechanisms of 1-(4-chlorophenyl)-1H-pyrazole derivatives has revealed their ability to interfere with critical cellular processes in cancer cells. A primary mechanism involves the induction of apoptosis, or programmed cell death.

Several 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to act as inhibitors of the Bcl-2 protein, a key regulator of apoptosis. nih.govrsc.org By inhibiting Bcl-2, these compounds promote the activity of pro-apoptotic proteins such as Bax, p53, and Caspase-3. nih.gov This disruption of the balance between pro- and anti-apoptotic proteins leads to the initiation of the apoptotic cascade and subsequent cancer cell death.

Furthermore, some of these compounds have been found to induce DNA damage in cancer cells. nih.govrsc.org The presence of DNA strand breaks, as observed through techniques like the comet assay, indicates that these molecules can cause genotoxic stress, a critical factor in their anticancer activity that can trigger apoptosis. nih.gov

Other investigated mechanisms include the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and arrests the cell cycle, and the inhibition of protein kinases like AKT2, which are crucial for cancer cell survival and proliferation. nih.govmdpi.comnih.gov For example, compound 4j, a pyrano[2,3-c]pyrazole derivative, was identified as an inhibitor of AKT2/PKBβ, a key component of a major oncogenic pathway in glioma. nih.gov

Anti-inflammatory Efficacy

The 1-(4-chlorophenyl)-1H-pyrazole scaffold is also a foundation for compounds with significant anti-inflammatory properties. These derivatives have been investigated in various models and have been shown to target key mediators of the inflammatory response.

In Vitro and In Vivo Models for Inflammation Modulation

The anti-inflammatory potential of pyrazole derivatives has been demonstrated in both laboratory (in vitro) and living organism (in vivo) models. A commonly used in vivo model is the carrageenan-induced paw edema test in rats, which assesses acute inflammation. In this model, pyrazole derivatives have been shown to significantly reduce paw swelling, with some compounds exhibiting efficacy comparable to the standard anti-inflammatory drug indomethacin. nih.govijpsjournal.com

In vitro studies often utilize cell lines like RAW 264.7 macrophages, which can be stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. ijpsjournal.comnih.gov In these models, pyrazole derivatives have been effective in reducing the production of inflammatory molecules. ijpsjournal.com

Inhibition of Key Inflammatory Mediators

The anti-inflammatory effects of 1-(4-chlorophenyl)-1H-pyrazole derivatives are largely attributed to their ability to inhibit the production and activity of key inflammatory mediators. These include pro-inflammatory cytokines and enzymes involved in the synthesis of inflammatory signaling molecules.

A significant target for many of these compounds is the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which plays a central role in inflammation and pain. researchgate.net By inhibiting COX-2, these derivatives reduce the production of prostaglandins, which are potent inflammatory mediators. researchgate.net Some pyrazole derivatives have demonstrated selective inhibition of COX-2 over the constitutive COX-1 isoform, which is associated with a reduced risk of gastrointestinal side effects. ijpsjournal.comresearchgate.net

In addition to COX inhibition, these compounds have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govalliedacademies.org The inhibition of these cytokines, which are crucial in the inflammatory cascade, has been observed in LPS-stimulated macrophage models. nih.govnih.gov For instance, certain pyrazole-pyridazine hybrids significantly decreased the production of TNF-α and IL-6 in these cells. nih.gov

Table 2: Inhibition of Inflammatory Mediators by 1-(4-chlorophenyl)-1H-pyrazole Derivatives

| Derivative Class | Mediator | Model | Effect | Reference |

|---|---|---|---|---|

| Pyrazole-pyridazine hybrids | TNF-α | LPS-induced RAW264.7 macrophages | Significant decrease in production | nih.gov |

| Pyrazole-pyridazine hybrids | IL-6 | LPS-induced RAW264.7 macrophages | Significant decrease in production | nih.gov |

| Pyrazole derivatives | COX-2 | In vitro assays | Potent and selective inhibition | ijpsjournal.com |

| Buddlejasaponin IV (related structure) | TNF-α, IL-6 | LPS-activated RAW 264.7 macrophages | Inhibition of production | nih.gov |

| 3,5-disubstituted-4,5-dihydro-1H-pyrazoles | TNF-α, IL-1β | Arthritic rats | Suppression of serum levels | alliedacademies.org |

Antimicrobial Activities

The versatility of the pyrazole scaffold extends to antimicrobial applications. Derivatives of this compound have been synthesized and evaluated for their activity against a range of microbial pathogens, including bacteria and fungi.

Research has shown that the introduction of different functional groups to the pyrazole core can lead to compounds with significant antimicrobial properties. nih.gov For example, a series of novel pyrazoles and pyrazolyl 1,3,4-thiadiazine derivatives were synthesized and tested against various microorganisms, with several compounds showing considerable activity. nih.gov

Specifically, certain hydrazone derivatives of pyrazole demonstrated remarkable antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values in some cases being lower than those of the standard drugs chloramphenicol (B1208) and clotrimazole. nih.gov Another study highlighted that 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine can inhibit the growth of bacteria and fungi, potentially by interfering with their ability to produce chondroitin (B13769445) sulfate. biosynth.com The antimicrobial potential of pyrazole derivatives is an active area of research, with studies exploring their efficacy against a broad spectrum of pathogens. nih.gov

Antibacterial Spectrum (Gram-Positive and Gram-Negative Strains)

Derivatives of the 1-(4-chlorophenyl)-1H-pyrazole scaffold have demonstrated a varied and notable antibacterial spectrum. The antimicrobial potency of the pyrazole nucleus makes its derivatives excellent candidates in the search for new compounds to combat multidrug-resistant (MDR) bacteria. nih.gov

Research into 1,3,5-trisubstituted-2-pyrazolines has shown activity against both Gram-positive and Gram-negative bacteria. greenpharmacy.info A study evaluating various derivatives against five Gram-positive strains (Staphylococcus aureus, Staphylococcus faecalis, Bacillus subtilis, Proteus vulgaris, and Bacillus pumilus) and two Gram-negative strains (Escherichia coli and Klebsiella pneumoniae) found that substitutions at the third and fifth positions significantly influence activity. greenpharmacy.info Specifically, chloro and bromo substitutions were found to enhance antibacterial effects. greenpharmacy.info

Conversely, some studies report selective activity. A series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles showed activity against the Gram-negative species K. pneumoniae and Acinetobacter baumannii with a Minimum Inhibitory Concentration (MIC) of 1024 μg/mL, but were inactive against the Gram-positive S. aureus and S. epidermidis at the tested concentrations.

In a significant finding, a specific derivative, 3-(4-chlorophenyl)-5-(4-nitrophenylamino)-1H-pyrazole-4-carbonitrile (CR232), when formulated into water-soluble nanoparticles, exhibited potent, broad-spectrum bactericidal activity. nih.gov These nanoparticles (CR232-G5K NPs) displayed very low MICs (0.36–2.89 µM) against a range of clinical isolates, including colistin-resistant MDR Pseudomonas aeruginosa and KPC-producing K. pneumoniae (0.72 µM). nih.gov Furthermore, a series of 3-(4-chlorophenyl)-4-substituted pyrazoles yielded derivatives, such as hydrazones and 4-thiazolidinones, with good to excellent activity against both Gram-positive and Gram-negative organisms. nih.gov

| Derivative Class | Bacterial Strains | Activity/MIC |

| 3-(4-chlorophenyl)-4-substituted pyrazoles | Gram-positive & Gram-negative organisms | Good to excellent activity observed. nih.gov |

| CR232-loaded nanoparticles | MDR P. aeruginosa, KPC-producing K. pneumoniae | MIC: 0.72 µM. nih.gov |

| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydropyrazoles | K. pneumoniae, A. baumannii | MIC: 1024 µg/mL. nih.gov |

| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydropyrazoles | S. aureus, S. epidermidis | No activity observed. |

| 1,3,5-Trisubstituted-2-pyrazolines | S. aureus, S. faecalis, B. subtilis, E. coli, K. pneumoniae | Mild to good activity depending on substitution. greenpharmacy.info |

Antifungal Properties

The this compound framework is integral to compounds exhibiting significant antifungal properties. The pyrazole scaffold itself is found in numerous commercial fungicides used for plant protection. Research has shown that derivatives can inhibit fungal growth by preventing their production of essential components like chondroitin sulfate. biosynth.com

A notable study focused on the antifungal activity of eight pyrazolo[3,4-c]isothiazole derivatives against five dermatophyte species. The compound 6-(4-chlorophenyl)-4-methyl-6H-pyrazolo[3,4-c]isothiazol-3-amine was identified as the most interesting substance at low doses. It was particularly effective against anthropophilic species such as Epidermophyton floccosum, Trichophyton rubrum, and Trichophyton tonsurans, which are common causes of skin infections in humans. This highlights its potential for therapeutic use against medically important fungi.

Furthermore, broader antimicrobial screenings have confirmed the antifungal potential of this chemical family. A series of 1'-(4-chlorophenyl) pyrazole derivatives were tested against Candida albicans, with one compound showing a low MIC of 3.9 mg/ml. researchgate.net Similarly, a separate investigation of 3-(4-chlorophenyl)-4-substituted pyrazoles confirmed activity against pathogenic fungi. nih.gov The precursor, 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, is also utilized in the synthesis of novel antifungal analogues. chemicalbook.com

| Derivative/Class | Fungal Species | Key Findings |

| 6-(4-chlorophenyl)-4-methyl-6H-pyrazolo[3,4-c]isothiazol-3-amine | E. floccosum, T. rubrum, T. tonsurans | High growth inhibition at low doses. |

| 1'-(4-chlorophenyl) pyrazole derivatives | Candida albicans | MIC as low as 3.9 mg/ml for compound 10e. researchgate.net |

| 3-(4-chlorophenyl)-4-substituted pyrazoles | Pathogenic fungi | Good to excellent activity reported. nih.gov |

| Fluorinated pyrazole aldehydes | F. oxysporum, S. sclerotiorum, F. culmorum | A 2-chlorophenyl derivative showed the highest activity. nih.gov |

Antitubercular Activity (e.g., Against Mycobacterium tuberculosis)

The fight against tuberculosis has benefited from the exploration of pyrazole-based compounds, with the 1-(4-chlorophenyl) moiety proving to be a critical structural feature for potent activity. In structure-activity relationship (SAR) studies of pyrazole derivatives, the presence of a para-chlorophenyl substitution at the first position of the pyrazole ring was identified as the most active scaffold against Mycobacterium tuberculosis. nih.gov

Several series of compounds incorporating this feature have been synthesized and evaluated. One investigation into 1'-(4-chlorophenyl)-5-(substituted aryl)-3'-(substituted aryl)-3,4-dihydro-2H,1'H-[3,4']bipyrazolyl derivatives demonstrated significant in vitro antitubercular activity. researchgate.netresearchgate.net Specifically, compounds 10e and 10c from this series showed the best screening results, with MIC values of 1.5 and 3.12 mg/ml, respectively, against M. tuberculosis H37Rv. researchgate.net These results were comparable to the standard anti-TB drug pyrazinamide. researchgate.net

Another study synthesized a series of 3-(4-chlorophenyl)-4-substituted pyrazoles, which were tested against the M. tuberculosis H37Rv strain using the BACTEC 460 radiometric system. nih.gov Many of these compounds showed promising antitubercular activity. nih.gov The research suggests that creating hydrazone, 2-azetidinone, and 4-thiazolidinone (B1220212) derivatives from a core 3-(4-chlorophenyl) pyrazole scaffold is a potent strategy for developing new antitubercular agents. nih.gov

| Derivative Series | Strain | Key Findings / MIC |

| 1'-(4-chlorophenyl)-[3,4']bipyrazolyls (10e, 10c) | M. tuberculosis H37Rv | MIC: 1.5 mg/ml (10e), 3.12 mg/ml (10c). researchgate.net |

| Pyrazole derivative with p-chlorophenyl substitution | M. tuberculosis | Identified as the most active scaffold in SAR studies. nih.gov |

| 3-(4-chlorophenyl)-4-substituted pyrazoles | M. tuberculosis H37Rv | Many compounds showed good to excellent activity. nih.gov |

| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | M. tuberculosis | An aromatic ring at specific positions confirmed necessary for activity. acs.org |

Antiviral Effects (e.g., Hepatitis C Virus Replication Inhibition)

The pyrazole scaffold is a recurring motif in the development of antiviral agents. While specific research focusing exclusively on this compound against the Hepatitis C Virus (HCV) is not extensively detailed in the examined literature, the broader class of pyrazole derivatives has been investigated for activity against various viruses. nih.gov

HCV infection is a major global health issue, and the development of direct-acting antivirals (DAAs) has revolutionized treatment. nih.govnih.gov These agents typically target key viral proteins essential for replication, such as the NS3/4A protease, the NS5A protein, and the NS5B RNA-dependent RNA polymerase. nih.govgavinpublishers.com The search for new antiviral molecules is constant, with a focus on identifying compounds that can interfere with the HCV life cycle. nih.gov

Heterocyclic compounds, including pyrazoles, are of significant interest in this area. For instance, fluorinated pyrazole derivatives have been noted for their range of biological activities, including antiviral effects. nih.gov The general success of various heterocyclic structures, like triazoles in drugs such as ribavirin, underscores the potential of related scaffolds. medscape.com The development of new DAAs continues to explore novel chemical structures to overcome challenges like drug resistance and to provide interferon-free treatment regimens. nih.gov

Other Significant Biological Effects

Beyond its anti-infective properties, the this compound scaffold has been investigated for its potential in treating metabolic and signaling-related disorders.

Antidiabetic Investigations

Pyrazole-containing compounds have emerged as a promising class of agents for the management of diabetes mellitus. nih.gov Derivatives of 1-(4-chlorophenyl)-1H-pyrazole have been explored for their antidiabetic potential through various mechanisms.

One key area of investigation is the inhibition of enzymes involved in glucose metabolism. A series of sulfonamide-based acyl pyrazoles were synthesized and screened for their ability to inhibit α-glucosidase, an enzyme that breaks down carbohydrates into glucose. The entire series of synthesized compounds were found to be more potent inhibitors than the standard drug acarbose.

Another approach involves the development of pyrazole derivatives as inhibitors of dipeptidyl peptidase-4 (DPP-4), a well-established target for type 2 diabetes treatment. Additionally, studies on 1,3-diaryl-[1H]-pyrazole-4-acetamides have demonstrated significant glucose-lowering effects in diabetic animal models (ob/ob mice). nih.gov One compound from this series not only lowered glucose but also reduced insulin (B600854) levels, suggesting it acts by increasing whole-body insulin sensitivity without the adipogenic effects associated with thiazolidinediones. nih.gov

| Investigated Target/Model | Derivative Class | Key Findings |

| α-Glucosidase Inhibition | Sulfonamide-based acyl pyrazoles | All tested compounds were more potent than acarbose. |

| Glucose Lowering in ob/ob mice | 1,3-Diaryl-[1H]-pyrazole-4-acetamides | Potent glucose lowering and reduction in insulin levels. nih.gov |

| DPP-4 Inhibition | Pyrazole-tetrazole derivatives | Investigated as a strategy for alleviating oxidative damage in diabetes. |

Enzyme Inhibition Studies (e.g., Kinases, p38 MAP Kinase, EGFR)

The this compound scaffold has proven to be a valuable template for designing potent and selective enzyme inhibitors, particularly targeting protein kinases involved in inflammatory and oncogenic signaling pathways.

p38 MAP Kinase Inhibition: A novel class of highly selective inhibitors of p38 mitogen-activated protein (MAP) kinase was discovered based on a 5-amino-1-phenyl-1H-pyrazole structure. nih.gov One notable example, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, was identified as an orally bioavailable and highly selective p38 inhibitor. nih.gov X-ray crystallography revealed that the exocyclic amine of the inhibitor forms a unique hydrogen bond within the ATP binding pocket of p38α, contributing to its high selectivity. nih.gov Another cell-permeable trisubstituted pyrazole, 4-(3-(4-Chlorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)pyrimidine, acts as a highly potent ATP-competitive inhibitor of p38α with an IC₅₀ of 40 nM. Another p38 MAP Kinase inhibitor with a similar structure demonstrated an IC₅₀ of 0.9 μM and also inhibited the release of inflammatory cytokines IL-1β and TNF-α. medchemexpress.com

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. nih.gov Research has demonstrated that pyrazole-based compounds can effectively inhibit EGFR. While not the exact title compound, closely related 4-fluorophenyl pyrazole derivatives have shown promising EGFR inhibitory activity and potent cytotoxic effects on cancer cell lines. Furthermore, studies have unraveled a cross-regulatory mechanism where the stress-induced p38 MAP kinase can mediate the phosphorylation and subsequent internalization of EGFR. nih.gov This link suggests that inhibiting p38 could indirectly modulate EGFR signaling, presenting a complex interplay relevant to cancer chemotherapy. nih.gov

| Target Enzyme | Inhibitor Example | Potency (IC₅₀) |

| p38α MAP Kinase | 4-(3-(4-Chlorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)pyrimidine | 40 nM |

| p38 MAP Kinase | p38 MAP Kinase Inhibitor III | 0.9 µM medchemexpress.com |

| EGFR | 4-fluorophenyl pyrazole derivatives | Showed promising inhibitory activity. |

Antioxidant Profiling

The antioxidant potential of chemical compounds is a significant area of pharmacological research, aimed at identifying molecules capable of counteracting oxidative stress, which is implicated in numerous disease pathologies. This is often evaluated through various in vitro assays that measure the compound's ability to scavenge free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.govmdpi.commdpi.come3s-conferences.org

While the broader class of pyrazole-containing compounds has been a subject of interest for their diverse biological activities, including antioxidant properties, a thorough review of available scientific literature reveals a lack of specific antioxidant profiling for this compound. nih.govresearchgate.netnih.gov Detailed research findings and data from assays such as DPPH or ABTS specifically for this compound are not present in the reviewed studies. Consequently, a data table summarizing its antioxidant capacity cannot be provided at this time.

Further research would be necessary to elucidate the specific antioxidant profile of this compound and to determine its potential efficacy in mitigating oxidative stress.

Structure Activity Relationship Sar and Molecular Design Principles for 1 4 Chlorophenyl 1h Pyrazol 3 Amine Derivatives

Influence of Substituents on the Pyrazole (B372694) Ring and Phenyl Moiety on Biological Potency

The biological potency of 1-(4-chlorophenyl)-1H-pyrazol-3-amine derivatives can be significantly altered by introducing various substituents onto the pyrazole and phenyl rings. Research has shown that even minor modifications can lead to substantial changes in activity, allowing for the fine-tuning of these molecules for specific therapeutic targets.

Studies on pyrazole derivatives have demonstrated that the type and position of substituents are crucial. For instance, in a series of pyrazole-based chalcones, the introduction of different groups led to varying anticancer activities. One study found that a derivative featuring a thiophene (B33073) moiety and an imidazole (B134444) ring exhibited a high docking score with the Bcl-2 protein, indicating potential anticancer efficacy. nih.gov Similarly, another series of pyrazole derivatives showed that compounds with a p-nitrophenyl moiety attached to the pyrazole scaffold exhibited the highest anti-inflammatory activity, surpassing the standard drug diclofenac (B195802) sodium. nih.govacs.org

The nature of the substituent on the phenyl ring also heavily influences biological outcomes. Electron-withdrawing groups, such as nitro (NO2) and fluoro (F) groups, particularly in the para position, have been shown to enhance the inhibitory potency of pyrazole-tetrazole hybrids against phosphodiesterase (PDE) enzymes. mdpi.com In contrast, other studies on different pyrazole scaffolds have found that substituents like a trifluoromethyl group or a thienyl group can result in potent central nervous system depressant activity. nih.gov The presence of a polyfluoroalkyl residue on 4-substituted aminohydropyrazoles (4-AHPs) can induce anticarboxylesterase action, while replacing it with an NH-fragment or a methyl group can promote antioxidant and anticancer properties. dntb.gov.ua

| Scaffold/Series | Substituent(s) | Observed Biological Effect | Reference |

|---|---|---|---|

| Pyrazole-4-carbaldehyde derivatives | p-nitrophenyl moiety | Highest anti-inflammatory activity, superior to diclofenac sodium. | nih.govacs.org |

| Pyrazole-tetrazole hybrids | Nitro and fluoro groups (para-position) | Enhanced inhibitory potency against PDE3A and PDE3B enzymes. | mdpi.com |

| (1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones | 3-trifluoromethylphenyl or 3-thienyl | Potent central nervous system (CNS) depressant activity. | nih.gov |

| 4-Substituted aminohydropyrazoles (4-AHPs) | Polyfluoroalkyl residue | Induces anticarboxylesterase action. | dntb.gov.ua |

| 4-Substituted aminohydropyrazoles (4-AHPs) | NH-fragment or methyl group | Promotes antioxidant and anticancer activity. | dntb.gov.ua |

Role of the N1-Aryl Substitution (4-chlorophenyl) on Pharmacological Profiles

The N1-aryl substitution is a cornerstone of the molecular architecture of these pyrazole derivatives, and the specific nature of this substituent profoundly impacts their pharmacological profiles. The 1-(4-chlorophenyl) group is a common feature in many biologically active pyrazole compounds, contributing to their efficacy as herbicides and plant growth substances. nih.gov

The substitution at the N1 position of the pyrazole ring is crucial for anchoring the molecule within the binding sites of various enzymes and receptors. The 4-chlorophenyl group, with its specific electronic and steric properties, often provides favorable interactions. For example, in a series of pyrazole derivatives designed as tubulin inhibitors, the N1-aryl group was a key component. nih.gov The structure-activity relationship studies revealed that modifications to this aryl ring directly influenced the anti-proliferative activities of the compounds. nih.gov

In the context of kinase inhibition, the N1-substituent is pivotal. For instance, the development of p38α MAP kinase inhibitors involved pyrazole derivatives where the N1-substituent was a p-tolyl group, highlighting the importance of the specific aryl moiety at this position for achieving high potency. nih.gov Research on pyrazoline derivatives as antitumor agents also underscores the significance of the N1-substituent in modulating cytotoxic effects. nih.gov The strategic selection of the group at the N1 position, such as the 4-chlorophenyl moiety, is therefore a critical design element for tailoring the pharmacological activity of pyrazole-based compounds.

Significance of the 3-Amino Group in Receptor Binding and Activity

The 3-amino group on the pyrazole ring is a critical pharmacophore that often acts as a key hydrogen bond donor, facilitating interactions with biological targets. This functional group is frequently involved in the binding of pyrazole derivatives to the hinge region of protein kinases, mimicking the interactions of adenine (B156593) in ATP. nih.gov

The importance of an amino group for biological activity is well-documented across various heterocyclic compounds. In studies of adenosine (B11128) receptor agonists, the introduction of an amino group at the 3' position of a nucleoside derivative was found to improve both selectivity and aqueous solubility. mdpi.com Similarly, for pyrazole derivatives, the 3-amino group is essential for potent biological activity. The development of pan-Aurora kinase inhibitors identified a 3-aminopyrazole (B16455) scaffold as a well-established adenine-mimetic pharmacophore, forming crucial hydrogen bonds with amino acid residues like glutamate (B1630785) and alanine (B10760859) in the kinase hinge region. nih.gov

Modification or replacement of the 3-amino group typically leads to a significant loss of activity. For instance, in a study on (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, the 5-amino group (equivalent to the 3-amino group in the parent compound's numbering system) was integral to their central nervous system depressant and anticonvulsant properties. nih.gov The interaction of a ligand's amine moiety with specific residues, such as aspartic acid (D3.32) in serotonin (B10506) receptors, has been shown to be critical for binding, confirming the vital role of the amino group in anchoring ligands within receptor binding pockets. nih.gov

Modulation of Activity through Scaffold Modifications and Hybrid Molecules

To enhance or diversify the biological activity of this compound, researchers have explored scaffold modifications and the creation of hybrid molecules. This strategy involves combining the pyrazole core with other known pharmacologically active heterocyclic systems, such as thiophene, benzimidazole (B57391), or tetrazole, to create novel compounds with potentially synergistic or unique therapeutic properties.

One successful approach is the synthesis of pyrazole-based chalcones, which have been investigated for their anticancer properties. nih.gov Another strategy involves creating hybrid compounds by linking the pyrazole scaffold to a benzimidazole ring. acs.org In one such study, a hybrid molecule containing a para-nitrophenyl (B135317) substituted pyrazole linked to benzimidazole demonstrated superior anti-inflammatory activity compared to the standard drug, diclofenac sodium. acs.org

| Hybrid Scaffold | Key Structural Features | Reported Biological Activity | Reference |

|---|---|---|---|

| Pyrazole-Chalcone | Incorporation of a chalcone (B49325) moiety. | Anticancer. | nih.gov |

| Pyrazole-Benzimidazole | para-nitrophenyl substituted pyrazole linked to benzimidazole. | Anti-inflammatory. | acs.org |

| Pyrazole-Tetrazole | Fusion of pyrazole and tetrazole rings. | Phosphodiesterase (PDE) inhibition. | mdpi.com |

| Pyrazole-Thiophene | Pyrazole derived with thiophene derivatives. | Antibacterial, anti-inflammatory, antitubercular. | nih.gov |

Computational Approaches in the Study of 1 4 Chlorophenyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone in the computational analysis of pyrazole (B372694) derivatives. nih.gov This method allows for the detailed examination of the electronic structure and prediction of various molecular properties, offering a theoretical framework to understand experimental observations. researchgate.netresearchgate.net

Derivation of Molecular Descriptors

A key application of DFT is the calculation of molecular descriptors, which are numerical values that characterize the chemical and physical properties of a molecule. For pyrazole derivatives, these descriptors are crucial for building relationships between a compound's structure and its biological function. Commonly derived descriptors include the total energy, dipole moment, and the energies of frontier molecular orbitals. These quantum chemical descriptors, often calculated using the B3LYP functional with a suitable basis set, provide a quantitative basis for understanding the molecule's behavior and for constructing predictive models like Quantitative Structure-Activity Relationships (QSAR). nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. In the context of pyrazole derivatives, the analysis of these frontier orbitals helps to identify the parts of the molecule most likely to engage in chemical reactions and interactions with biological targets. researchgate.net

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. This analysis is instrumental in predicting how a molecule will interact with other molecules, particularly in a biological system. The MEP map highlights regions of negative electrostatic potential, which are prone to electrophilic attack, and areas of positive potential, which are susceptible to nucleophilic attack. For pyrazole compounds, MEP analysis can pinpoint the atoms or functional groups that are likely to participate in hydrogen bonding or other non-covalent interactions within a protein's active site. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com

Development and Validation of QSAR Models for 1-(4-chlorophenyl)-1H-pyrazol-3-amine Analogs

QSAR models are powerful tools in drug discovery for predicting the activity of novel compounds. For analogs of this compound, 2D and 3D-QSAR models have been developed to understand the structural requirements for their biological effects, such as anticancer or enzyme inhibitory activities. tandfonline.comnih.govtandfonline.com The development process involves compiling a dataset of compounds with known activities, calculating a variety of molecular descriptors, and then using statistical methods like multiple linear regression to build a predictive model. nih.govtandfonline.com The robustness and predictive power of these models are rigorously tested through internal and external validation methods. nih.gov The resulting models can highlight which molecular properties, such as steric or electronic features, are most influential for the desired biological activity. tandfonline.comnih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode and affinity of small molecule ligands, such as derivatives of this compound, to the active site of a target protein.

Elucidation of Ligand-Receptor Binding Interactions

Molecular docking studies have been instrumental in revealing the specific interactions between pyrazole derivatives and their biological targets. These interactions, primarily hydrogen bonds and hydrophobic contacts, are crucial for the stability of the ligand-receptor complex.

For instance, in studies involving pyrazole-carboxamide derivatives as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II, docking analyses showed that the sulfonamide group of the ligands interacts directly with the Zn+2 ion in the active site. nih.gov This interaction is a key feature for potent inhibition. nih.gov Furthermore, the phenyl substituents on the pyrazole core engage in hydrophobic interactions with apolar amino acid residues at the entrance of the active site, such as Phe91, Leu131, and Leu141 in hCA I, and Ile91, Phe131, and Pro202 in hCA II. nih.gov

Similarly, docking of pyrazole-benzimidazolone hybrids into the active site of the 4-Hydroxyphenylpyruvate dioxygenase (HPPD) receptor identified key interactions with amino acids GLN 307, ASN 423, and PHE 392. biointerfaceresearch.com In the context of cancer targets, docking simulations of 1,3,5-trisubstituted-1H-pyrazole derivatives confirmed high binding affinity to the anti-apoptotic protein Bcl-2 through critical hydrogen bonding interactions. rsc.org Studies on 1H-pyrazole-3-carboxamide derivatives targeting Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 2 (CDK2) revealed that the pyrazole-3-carboxamide core forms three conserved hydrogen bonds with the hinge region of both kinases. mdpi.com

These detailed interaction maps provide a structural basis for the observed biological activity and guide the rational design of new derivatives with improved binding characteristics.

Prediction of Binding Affinities and Preferred Orientations

A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (in kcal/mol or kJ/mol), which estimates the strength of the ligand-receptor interaction. Lower binding energy values typically indicate a more stable complex and potentially higher inhibitory activity.

Docking studies on various pyrazole derivatives have demonstrated their potential as inhibitors for several protein targets. For example, certain pyrazole derivatives containing a chlorophenyl group showed minimum binding energies of -10.09 kJ/mol against VEGFR-2, -8.57 kJ/mol against Aurora A, and -10.35 kJ/mol against CDK2. researchgate.netnih.gov These results suggest a strong binding potential to these cancer-related kinases. researchgate.netnih.gov The ligands were observed to dock deeply within the binding pocket of these proteins. researchgate.netnih.gov

In another study, pyrazole-carboxamide derivatives showed calculated binding scores of -9.3 kcal/mol and -8.5 kcal/mol against hCA I and hCA II, respectively, which were superior to the reference inhibitor Acetazolamide. nih.gov This indicates a higher predicted binding affinity for these novel compounds. nih.gov The simulations consistently show the pyrazole core and its substituents occupying specific pockets within the active site, dictating the preferred binding orientation.

| Derivative Class | Protein Target | PDB ID | Predicted Binding Energy/Score | Source |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | 2QU5 | -10.09 kJ/mol | researchgate.net |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 | 2VTO | -10.35 kJ/mol | researchgate.net |

| 4-benzoyl-1,5-diphenyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide | hCA I | Not Specified | -9.3 kcal/mol | nih.gov |

| 4-benzoyl-1,5-diphenyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide | hCA II | Not Specified | -8.5 kcal/mol | nih.gov |

| 1,3,5-trisubstituted-1H-pyrazole derivative (10b) | Bcl-2 | Not Specified | High Affinity Confirmed | rsc.org |

| 1H-pyrazole-3-carboxamide derivative (8t) | FLT3 | Not Specified | Strong Binding Predicted | mdpi.com |

Identification of Potential Molecular Targets and Active Sites

Docking simulations are a powerful hypothesis-generating tool for identifying previously unknown molecular targets for a given compound. By screening a compound against a panel of different proteins, researchers can prioritize which targets are most likely to be modulated.

For derivatives related to this compound, docking studies have suggested a range of potential anticancer and antimicrobial targets. rsc.orgresearchgate.netnih.govamazonaws.com These include receptor tyrosine kinases like VEGFR-2, serine/threonine kinases such as Aurora A and CDK2, and the apoptosis regulator Bcl-2. rsc.orgresearchgate.netnih.gov The ability of these compounds to fit into the ATP-binding pocket of kinases or the hydrophobic groove of Bcl-2 highlights their potential as inhibitors. rsc.orgmdpi.com

Other identified targets include human carbonic anhydrases I and II, which are involved in various physiological processes, and 4-Hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme implicated in tyrosinemia. nih.govbiointerfaceresearch.com These findings open avenues for exploring the therapeutic application of this pyrazole scaffold in a variety of diseases.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the stability of the predicted ligand-receptor complex and analyzing the conformational behavior of the ligand within the active site.

For pyrazole derivatives, MD simulations have been employed to validate docking results. nih.gov For example, 50 ns MD simulations of pyrazole-carboxamide complexes with hCA I and hCA II were used to analyze the stability of the interactions observed in docking. nih.gov Similarly, 100 ns MD simulations have been used to explore the binding stability of potential inhibitors in the active site of their target proteins. nih.gov The analysis of root-mean-square deviation (RMSD) during the simulation can confirm whether the ligand remains stably bound in its initial docked pose or if it undergoes significant conformational changes, providing a more rigorous assessment of the binding hypothesis. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel this compound Ligands

Pharmacophore modeling is a technique used to define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target receptor. mdpi.com This model can then be used as a 3D query to rapidly screen large virtual libraries of compounds to identify novel molecules that fit the model and are therefore likely to be active. mdpi.comnih.gov

This approach has been successfully applied to pyrazole derivatives. nih.gov By analyzing a set of active diarylpyrazole-benzenesulfonamide inhibitors of carbonic anhydrase II, a pharmacophore model can be constructed. nih.gov This model, encapsulating the key features for binding, is then used to search databases like the ZINC database for new, structurally diverse compounds that match the pharmacophore query. nih.gov

This virtual screening process serves as a filter to narrow down vast chemical spaces to a manageable number of promising candidates for further investigation through docking, synthesis, and biological testing. nih.govfrontiersin.org The hits from virtual screening can lead to the discovery of entirely new chemical scaffolds that retain the desired biological activity, moving beyond simple analogs of the initial compound.

Future Perspectives and Translational Research on 1 4 Chlorophenyl 1h Pyrazol 3 Amine

Rational Design of Next-Generation 1-(4-chlorophenyl)-1H-pyrazol-3-amine Derivatives with Enhanced Selectivity and Potency

The rational design of new derivatives based on the this compound core is a primary focus of ongoing research. The goal is to create next-generation compounds with improved potency against specific biological targets and enhanced selectivity to minimize off-target effects. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding chemists in making targeted modifications to the parent molecule. nih.gov

Key strategies for modifying the scaffold include:

Functionalization of the Amine Group: The 3-amino group is a key site for derivatization. It can be acylated, alkylated, or incorporated into larger heterocyclic systems, significantly influencing the compound's interaction with biological targets.

Substitution on the Pyrazole (B372694) Ring: Introducing substituents at other positions of the pyrazole ring, such as a methyl group at C4 or a carboxyl group at C5, can alter the steric and electronic properties of the molecule, thereby affecting its binding affinity and selectivity. researchgate.net For instance, the presence of a methyl group at the C4 position can introduce steric hindrance that influences reactivity at nearby sites.

Modification of the Phenyl Ring: While the 4-chloro substitution is a defining feature, altering or adding substituents to the phenyl ring can modulate the compound's pharmacokinetic profile and target interactions.

These design principles have led to the synthesis of numerous derivatives with promising biological activities. For example, the development of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles demonstrates how cyclocondensation reactions can yield fused polyheterocycles with potential applications in anticancer drug design. SAR studies have shown that even subtle changes, like the length of an alkanoic acid side chain on a pyrazole core, can dramatically impact potency and receptor binding. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Pyrazole Derivatives

| Structural Modification | Impact on Biological Activity | Example Application | Reference |

|---|---|---|---|

| Substitution at N1 of pyrazole | Influences π-π stacking interactions with aromatic residues in biological targets. | Anticancer, Anti-inflammatory | |

| Addition of a methyl group at C4 | Creates steric hindrance, affecting regioselectivity of further reactions. | General Synthesis | |

| Cyclocondensation at C5-amino | Formation of fused heterocyclic systems like pyrazolo[3,4-b]pyridines. | Anticancer Drug Design |

Exploration of New Therapeutic Applications Beyond Current Indications

While pyrazole derivatives are well-known for certain activities, research is continuously uncovering new therapeutic possibilities for compounds derived from the this compound scaffold. nih.gov The versatility of this chemical structure allows it to interact with a wide range of biological targets, opening doors to treatments for various diseases. researchgate.netnih.gov

Anticancer Activity: A significant area of exploration is oncology. Numerous derivatives have been synthesized and evaluated for their potential as antitumor agents. researchgate.net For example, a series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs showed a broad spectrum of antitumor activity against various cancer cell lines in screenings conducted by the National Cancer Institute (NCI). researchgate.net Another study identified a 5-aminopyrazole derivative that exhibited high cytotoxic activity against lung, colon, CNS, ovarian, and prostate cancer cell lines. mdpi.com

Antimicrobial and Antiviral Properties: The pyrazole nucleus is a component of molecules with potent antimicrobial and antiviral effects. nih.gov Research has demonstrated that derivatives can inhibit the growth of multidrug-resistant bacteria, suggesting their potential as a new class of antibiotics. Furthermore, certain pyrazole-triazole hybrids have shown promising activity against coronaviruses. nih.gov

Anti-inflammatory Effects: Pyrazole derivatives are actively investigated for their anti-inflammatory properties. nih.gov Some compounds have been shown to significantly reduce inflammation markers in both in vitro and in vivo models, comparable to established drugs like celecoxib. nih.gov

Cannabinoid Receptor (CB1) Modulation: The pyrazoline structure, closely related to pyrazole, is a key feature in compounds designed as cannabinoid receptor type 1 (CB1) antagonists. nih.gov These agents have potential applications in treating obesity and certain neuropsychiatric disorders. nih.gov

Agricultural Chemicals: Beyond medicine, these compounds are used to develop agrochemicals, including effective pesticides and herbicides, by leveraging their ability to interact with biological systems in pests and plants. chemimpex.com

Integration of Advanced Synthetic and Computational Methodologies

Modern drug discovery relies heavily on the synergy between advanced synthetic chemistry and powerful computational tools. The development of this compound derivatives is no exception, benefiting from innovative methods that accelerate synthesis and improve predictability.

Advanced Synthetic Methods:

Multi-Component Reactions (MCRs): These reactions allow for the synthesis of complex molecules in a single step from three or more starting materials, improving efficiency. For example, 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles have been synthesized via a three-component reaction involving 1-(4-chlorophenyl)-3-methyl-5-pyrazolone. nih.gov

Solvent-Free Synthesis: Techniques like ball milling are being used for a more environmentally friendly and efficient synthesis of pyrazole precursors. The synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) has been successfully achieved by grinding the reactants in a ball mill, avoiding the need for conventional solvents. researchgate.net

Regiocontrolled Synthesis: Advanced methodologies now allow for precise control over the substitution pattern on the pyrazole ring. By selecting either the hydrochloride salt or the free base of a hydrazine (B178648), chemists can selectively synthesize the 1,3- or 1,5-regioisomer of substituted pyrazoles, which is critical for controlling the final compound's biological activity. acs.org

Computational Methodologies:

Molecular Docking: This technique is used to predict how a molecule binds to the active site of a biological target, such as an enzyme or receptor. It helps in understanding the mechanism of action and in prioritizing which derivatives to synthesize. nih.govdntb.gov.ua

Density Functional Theory (DFT) Calculations: DFT is employed to understand the electronic properties and reactivity of the synthesized compounds, providing insights that support experimental findings. nih.gov

3D-QSAR Modeling: Three-dimensional quantitative structure-activity relationship models are built to correlate the 3D properties of molecules with their biological activity, guiding the design of more potent compounds. dntb.gov.ua

These integrated approaches allow researchers to rationally design and efficiently synthesize novel derivatives with a higher probability of success. nih.gov

Preclinical Development Considerations and Clinical Translation Potential

The ultimate goal of designing novel this compound derivatives is their translation into clinical use. This requires rigorous preclinical evaluation to establish a compound's efficacy and safety profile before it can be considered for human trials.

The preclinical pipeline involves extensive testing:

In Vitro Screening: Compounds are initially tested against isolated targets or in cell-based assays. A notable example is the screening of pyrazole derivatives by the National Cancer Institute's (NCI) 60-cell line panel, which provides a broad assessment of a compound's antitumor potential across different cancer types. researchgate.net Several derivatives of the 1-(4-chlorophenyl)-pyrazole scaffold have demonstrated significant growth inhibition (GI50) at micromolar concentrations in these screens. researchgate.net

Table 2: Representative Antitumor Activity of a 1-(4-chlorophenyl)-pyrazole Derivative (Compound 9) in NCI Screening

| Cell Line | Cancer Type | GI₅₀ (µM) |

|---|---|---|

| CCRF-CEM | Leukemia | 0.44 |

| K-562 | Leukemia | 0.51 |

| MOLT-4 | Leukemia | 0.38 |

| A549/ATCC | Non-Small Cell Lung | 0.53 |

| HOP-92 | Non-Small Cell Lung | 0.41 |

| HCT-116 | Colon | 0.43 |

| HCT-15 | Colon | 0.42 |

| SF-295 | CNS | 0.35 |

| U251 | CNS | 0.46 |

| OVCAR-3 | Ovarian | 0.41 |

| OVCAR-4 | Ovarian | 0.41 |

| PC-3 | Prostate | 0.45 |

| DU-145 | Prostate | 0.46 |

| MCF7 | Breast | 0.58 |

Data derived from a study on 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs. researchgate.net

In Vivo Studies: Promising candidates from in vitro tests are then evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicology in a living system.

The clinical translation potential of the broader aminopyrazole class is exemplified by the drug Pirtobrutinib . This compound, which features a substituted aminopyrazole core, is a reversible inhibitor of Bruton's tyrosine kinase (BTK) and has been approved for the treatment of mantle cell lymphoma (MCL). mdpi.com The success of Pirtobrutinib highlights the viability of the aminopyrazole scaffold in producing clinically effective and approved therapeutic agents, providing a strong impetus for the continued development of derivatives from the this compound family. mdpi.com

Q & A

Q. What are the standard synthetic routes for 1-(4-chlorophenyl)-1H-pyrazol-3-amine, and how are the products characterized?

The compound is typically synthesized via condensation reactions. For example, reacting 3-(4-chlorophenyl)-N-(p-tolyl)acrylamide with hydrazine hydrate in ethanol yields the target compound in 79% yield. Characterization involves:

- IR spectroscopy : Peaks at ~3448 cm⁻¹ (NH stretching) and ~3278 cm⁻¹ (NH bending) .

- ¹H NMR : Signals for aromatic protons (δ 6.8–7.4 ppm), NH groups (D₂O-exchangeable), and methyl/methylene groups .

- Elemental analysis : To confirm C, H, and N content (e.g., C 66.55%, H 4.10%, N 10.35%) .

Q. What solvents and catalysts are optimal for improving synthetic yields?

- Solvents : Ethanol or glacial acetic acid are commonly used due to their ability to dissolve intermediates and stabilize reactive species .

- Catalysts : Acidic conditions (e.g., glacial acetic acid) promote cyclization during hydrazine condensation . For alternative routes, cesium carbonate and copper(I) bromide are effective in coupling reactions (e.g., aryl halides with amines) .

Advanced Research Questions

Q. How can X-ray crystallography provide insights into the electronic structure of this compound?

Single-crystal X-ray diffraction reveals:

- Dihedral angles : The 4-chlorophenyl and pyrazole rings form angles of 18.23° and 8.35°, indicating partial conjugation and electron delocalization .

- Bond lengths : N(1)–N(2) and C=O distances align with literature values for pyrazolones (e.g., 1.38 Å for N–N and 1.23 Å for C=O) .

- Software : SHELXL (for refinement) and SHELXS (for structure solution) are widely used, ensuring accurate modeling of crystallographic data .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Discrepancies in IR/NMR signals can arise from impurities or tautomeric forms. Mitigation strategies include:

- Repetition under anhydrous conditions to minimize side reactions .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 215 [M+H]⁺ for related derivatives) .

- HPLC purification : Isolate pure fractions before analysis .

Q. How do substituent modifications influence biological activity in structure-activity relationship (SAR) studies?

- Aryl substitutions : Introducing electron-withdrawing groups (e.g., Cl, F) enhances antibacterial activity by increasing electrophilicity .

- Pyrazole core modifications : Adding thiourea moieties (e.g., 5-chloro-3-methyl-1H-pyrazole-4-carbonyl thiourea) improves metal-binding capacity, relevant for catalytic applications .

- Pharmacological testing : In vitro assays (e.g., MIC for antimicrobial activity) quantify potency changes .

Experimental Design and Optimization

Q. How can researchers optimize cyclization steps in pyrazole synthesis?

Key parameters include:

- Temperature : Elevated temperatures (80–100°C) accelerate cyclization but may increase by-products.

- Catalyst loading : 10 mol% Cu(I)Br improves coupling efficiency in aryl halide reactions .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but require rigorous drying .

Q. What analytical methods validate purity for pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.